molecular formula C14H13NO B14138102 5-Methyl-[1,1'-biphenyl]-2-carboxamide

5-Methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14138102
M. Wt: 211.26 g/mol
InChI Key: FAPXSWYRKRUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a carboxamide group at the 2-position and a methyl group at the 5-position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the carboxamide.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-[1,1’-biphenyl]-2-carboxamide can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).

Major Products Formed

    Oxidation: 5-Methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 5-Methyl-[1,1’-biphenyl]-2-amine.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    5-Methyl-[1,1’-biphenyl]-2-amine: Similar structure but with an amine group instead of a carboxamide.

    5-Methyl-[1,1’-biphenyl]-2-yl-1H-tetrazole: Contains a tetrazole ring instead of a carboxamide group.

Uniqueness

5-Methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group on the biphenyl scaffold allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-methyl-2-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)

InChI Key

FAPXSWYRKRUZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.